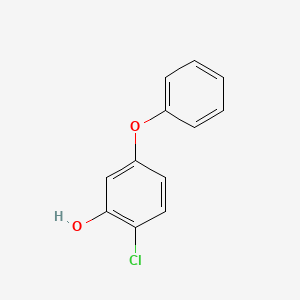

2-chloro-5-phenoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorinated phenoxyphenols, including compounds similar to 2-chloro-5-phenoxyphenol, involves several chemical reactions. For example, chlorinated 2-phenoxyphenols containing multiple chlorine atoms have been synthesized and characterized using NMR and GC-MS techniques (Knuutinen et al., 1983). This process highlights the complexity and specificity required in synthesizing chlorinated phenolic compounds and determining their structures.

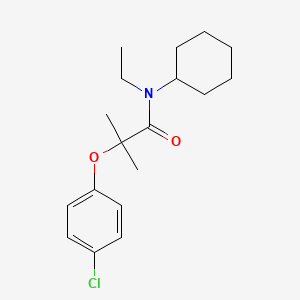

Molecular Structure Analysis

The molecular structure and spectroscopic data of chlorophenoxyphenol derivatives have been extensively studied, providing valuable insights into their chemical characteristics. For instance, compounds like 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes have been synthesized and characterized, revealing how ligand coordination to metal ions occurs (Abbas et al., 2020). These studies underscore the importance of molecular structure in understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Chemical reactions involving chlorophenoxyphenols demonstrate the reactivity and versatility of these compounds. For example, copper(I)-catalyzed tandem transformations have been used to synthesize phenylthiophenols from simple phenols and aromatic halides, showcasing the potential for functionalization and derivative formation (Xu et al., 2010). Such reactions are crucial for the development of new materials and chemicals with specific properties.

Mechanism of Action

Target of Action

It’s structurally similar to triclosan, a broad-spectrum antibacterial disinfectant . Triclosan targets the enoyl-acyl carrier protein reductase enzyme (FabI) in bacteria, inhibiting fatty acid synthesis .

Mode of Action

Studies on triclosan, a structurally similar compound, suggest that it undergoes reductive cleavage of its aryl carbon-chlorine bonds . This process involves electron-transfer steps and accompanying chemical reactions .

Biochemical Pathways

Strain CNP-8, suggests that the compound is reduced to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process involves the action of a NADPH-dependent nitroreductase, MnpA, and a ring-cleavage enzyme, MnpC .

Pharmacokinetics

Its physical properties such as a melting point of 74-75 °c, a boiling point of 3033±270 °C (Predicted), and a density of 1294±006 g/cm3 (Predicted) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Based on its structural similarity to triclosan, it may have antibacterial properties

Safety and Hazards

properties

IUPAC Name |

2-chloro-5-phenoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMNPPFHSLRUKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)

![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)

![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)

![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)

![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)